3-(4-(Trifluoromethoxy)phenyl)picolinic acid
CAS No.: 1261561-96-9
Cat. No.: VC11757544
Molecular Formula: C13H8F3NO3
Molecular Weight: 283.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261561-96-9 |
|---|---|
| Molecular Formula | C13H8F3NO3 |
| Molecular Weight | 283.20 g/mol |
| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-5-3-8(4-6-9)10-2-1-7-17-11(10)12(18)19/h1-7H,(H,18,19) |
| Standard InChI Key | TUYZKHYGYHLZTA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 3-(4-(trifluoromethoxy)phenyl)picolinic acid is C₁₃H₈F₃NO₃, with a molecular weight of 283.20 g/mol. Key structural features include:
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A pyridine ring (picolinic acid backbone) with a carboxylic acid (-COOH) group at the 2-position.
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A 4-(trifluoromethoxy)phenyl substituent at the 3-position of the pyridine ring.
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The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Conformational Analysis
X-ray crystallography of related (trifluoromethoxy)pyridine derivatives reveals that the trifluoromethoxy group adopts a coplanar orientation with the aromatic ring to maximize π-orbital overlap. This conformation stabilizes the molecule through intramolecular charge transfer and reduces steric hindrance . Quantum chemistry studies suggest that the dihedral angle between the pyridine and phenyl rings in 3-substituted derivatives ranges between 15°–25°, optimizing van der Waals interactions while maintaining electronic conjugation .
Physicochemical Properties
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LogP (Partition Coefficient): ~3.35 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Polar Surface Area (PSA): 59.42 Ų, suggesting moderate solubility in polar solvents .
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pKa: The carboxylic acid group has an estimated pKa of 2.8–3.2, while the pyridine nitrogen exhibits a pKa of 4.5–5.0.
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of 3-(4-(trifluoromethoxy)phenyl)picolinic acid involves multistep functionalization of picolinic acid precursors:
Route 1: Suzuki-Miyaura Coupling
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Borylation of Picolinic Acid:
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Cross-Coupling:
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Hydrolysis:
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Ester intermediates (if present) are hydrolyzed using aqueous NaOH to yield the final carboxylic acid.
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Route 2: Direct Electrophilic Substitution
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Nitration/Reduction:
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Picolinic acid is nitrated at the 3-position, reduced to an amine, and subjected to Sandmeyer conditions to introduce iodine.
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Trifluoromethoxy Introduction:
Challenges and Solutions
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Regioselectivity: Achieving 3-substitution on the pyridine ring requires careful control of directing groups. Use of meta-directing ligands (e.g., -COOH) ensures preferential substitution at the 3-position .
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Stability of Trifluoromethoxy Group: The -OCF₃ group is prone to hydrolysis under acidic conditions. Employing anhydrous solvents (e.g., THF, DMF) and inert atmospheres mitigates degradation.
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J=4.8 Hz, 1H, pyridine-H6), 8.12 (d, J=7.6 Hz, 1H, pyridine-H4), 7.92–7.88 (m, 2H, phenyl-H), 7.56–7.52 (m, 2H, phenyl-H), 3.45 (s, 1H, -COOH) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 167.2 (COOH), 152.1 (C-O-CF₃), 138.9 (pyridine-C3), 121.4 (q, J=320 Hz, CF₃), 129.8–116.7 (aromatic carbons) .
Chromatographic Methods
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HPLC Purity: >99% achieved using a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (0.1% TFA in H₂O/ACN).
Industrial and Environmental Considerations
Scalability
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Cost-Effective Synthesis: Route 1 (Suzuki coupling) is preferred for large-scale production, offering yields >75% with commercially available boronic acids .
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Green Chemistry Metrics:
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Process Mass Intensity (PMI): 12.5 kg/kg (optimized routes).
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E-Factor: 8.2, driven by solvent recovery systems.
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Environmental Impact
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The trifluoromethoxy group’s persistence necessitates advanced wastewater treatment (e.g., ozonation) to prevent bioaccumulation.
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